molecular formula C9H12N2O B2391247 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one CAS No. 1528500-29-9

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one

Cat. No.: B2391247
CAS No.: 1528500-29-9
M. Wt: 164.208
InChI Key: XVSMJKPTSVSBAS-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported to exhibit antitumor and antimicrobial activities , suggesting that they may target proteins or enzymes involved in cell proliferation and microbial growth.

Mode of Action

Based on the activities of related compounds, it may interact with its targets by binding to active sites, thereby inhibiting their function and leading to downstream effects such as cell death or growth inhibition .

Biochemical Pathways

Given the reported antitumor and antimicrobial activities of related compounds , it can be inferred that this compound may interfere with pathways involved in cell proliferation, DNA replication, or protein synthesis.

Result of Action

Based on the reported activities of related compounds , it can be speculated that this compound may induce cell death or inhibit cell growth in tumor cells or microbes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated ketones in the presence of a base, leading to the formation of the pyrazolo[1,5-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-one is unique due to its specific pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)9-6-8-4-2-3-5-11(8)10-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSMJKPTSVSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN2CCCCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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